Citlalitrione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116368-91-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2E,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione |
InChI |
InChI=1S/C20H26O4/c1-10-6-12-16(23)19(5)14(18(3,4)9-15(19)22)7-13(21)11(2)8-20(12)17(10)24-20/h8,10,12,14,17H,6-7,9H2,1-5H3/b11-8+/t10-,12-,14-,17+,19+,20-/m1/s1 |
InChI Key |
AHQGAOBRELESIP-KDBIIAICSA-N |
SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C(=O)[C@]3([C@H](CC(=O)/C(=C/[C@]24[C@H]1O4)/C)C(CC3=O)(C)C)C |
Canonical SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Synonyms |
citlalitrione |
Origin of Product |
United States |
Isolation and Natural Occurrence of Citlalitrione
Botanical Sources and Geographic Distribution
Citlalitrione has been identified in the roots and leaves of several Jatropha species, with its isolation from Jatropha dioica being a significant area of study.
Isolation from Jatropha dioica Roots
This compound was first described as a new diterpene epoxytrione isolated from the methanol (B129727) (MeOH) root extracts of Jatropha dioica var. sessiliflora nih.govresearchgate.net. The isolation process typically involves solvent partitioning followed by chromatographic techniques, such as column chromatography, to purify the compound nih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net. Alongside this compound, other compounds frequently isolated from the roots of Jatropha dioica include beta-sitosterol (B1209924), jatropholone B, and riolozatrione (B1238254) nih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net. Jatropha dioica is a plant native to Mexico, where it is utilized in traditional medicine researchgate.net.
Identification in Jatropha multifida
Further research has led to the identification of this compound in the leaf extracts of Jatropha multifida innovareacademics.inresearchgate.net. An in silico study specifically identified this compound (designated as C5) as one of the active compounds from J. multifida leaves, demonstrating potential interaction with the gyrase receptor innovareacademics.inresearchgate.net. Other metabolites identified in Jatropha multifida include multidione, multifidone, multifolone, and multifidol (B45226) glucoside tu-dortmund.demdpi-res.com.
Co-occurrence with Congeneric Diterpenoids
This compound is often found in conjunction with other diterpenoids, particularly within the Jatropha genus, suggesting shared biosynthetic pathways or ecological roles.
Association with Jatrophatrione (B1672806)
This compound and Jatrophatrione are frequently co-isolated from the roots of Jatropha dioica researchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netorganic-chemistry.org. Both are classified as known diterpenoids, and their chemical structures have been elucidated and even synthesized organic-chemistry.orgresearchgate.net. Some research suggests a potential synergistic effect between this compound and Riolozatrione in contributing to the antibacterial activity observed in Jatropha dioica extracts uanl.mx.
Relationship with Riolozatrione and 6-epi-Riolozatrione
The isolation of this compound from Jatropha dioica roots commonly occurs alongside Riolozatrione and its epimer, 6-epi-Riolozatrione nih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netscispace.comrsc.org. Riolozatrione and 6-epi-Riolozatrione belong to the riolozane class of diterpenoids nih.govnih.govacs.orgresearchgate.netresearchgate.net. Studies indicate that 6-epi-Riolozatrione may serve as a biosynthetic precursor to Riolozatrione, highlighting a close biochemical relationship among these compounds within the plant nih.govnih.govacs.orgresearchgate.net.
Role of this compound as a Chemotaxonomic Marker
The consistent presence and isolation of specific diterpenoids, including this compound, from particular Jatropha species contribute to understanding the genus's chemical diversity and relationships dntb.gov.ua. While not exclusively defined as a marker in all studies, its occurrence alongside characteristic compounds like Jatrophatrione and Riolozatrione in Jatropha species supports its potential utility in chemotaxonomic analyses for classifying and distinguishing within the genus.
Compound List
this compound
Jatrophatrione
Riolozatrione
6-epi-Riolozatrione
Beta-sitosterol
Jatropholone B
Multidione
Multifidone
Multifolone
Multifidol glucoside
Cleomiscosin A
Chemical Synthesis of Citlalitrione
Conversion from Related Diterpenoids via Chemical Modifications
Epoxidation Reactions from Jatrophatrione (B1672806)
A crucial step in the synthesis of Citlalitrione (2) involves the direct functionalization of its precursor, Jatrophatrione (1). Specifically, the conversion of Jatrophatrione to this compound is achieved through an epoxidation reaction. Treatment of Jatrophatrione (1) with meta-chloroperoxybenzoic acid (MCPBA) results in the formation of this compound (2). This epoxidation process leads to the formation of a mixture, with this compound being identified as the minor component in a ratio of approximately 3:1 compared to other epoxidation products. The regioselectivity of this epoxidation indicates that attack occurs preferentially on the alpha-face of the double bond that is situated further from the carbonyl group. organic-chemistry.orgnih.gov
Table 1: Epoxidation of Jatrophatrione to this compound
| Precursor | Reagent | Product | Outcome | Citation |
| Jatrophatrione (1) | meta-Chloroperoxybenzoic acid (MCPBA) | This compound (2) | Minor component of a 3:1 mixture (this compound:Other product) | organic-chemistry.orgnih.gov |
Development of Linear and Convergent Synthetic Routes
Table 2: Key Transformations in the Synthesis of this compound
| Transformation | Purpose | Key Reagents/Conditions | Citation |
| Tandem anionic oxy-Cope rearrangement/methylation/transannular ene cyclization | Establish the [5.9.5] tricyclic framework | Not specified in detail | organic-chemistry.orgnih.govacs.orgdissertation.com |
| Hydroxyl-directed 1,4-reduction | Prepare for Grob fragmentation | LiAlH₄/CuI/hexamethylphosphoramide/tetrahydrofuran | nih.govacs.org |
| Grob fragmentation | Reopen the nine-membered ring | Not specified in detail | organic-chemistry.orgnih.govacs.orgdissertation.com |
| Stereocontrolled intramolecular hydrosilylation | Introduce a cyclic carbonate | Not specified in detail | nih.govacs.orgdissertation.com |
| Treibs reaction | Install enone functionality | Not specified in detail | nih.govdissertation.com |
| Dehydration | Generate dienone functionality | Thiocarbonyldiimidazole | dissertation.com |
Table of Compound Names
this compound
Jatrophatrione
Structural Elucidation and Stereochemistry of Citlalitrione
Spectroscopic Methodologies for Structural Assignment
The structural elucidation of Citlalitrione relies on the combined application of various spectroscopic techniques, each contributing unique information. Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) are pivotal in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for organic structure determination, providing detailed information about the electronic environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) onlineorganicchemistrytutor.comox.ac.uk. For complex molecules like diterpenes, a combination of 1D and 2D NMR experiments is essential for complete structural assignment and stereochemical analysis emerypharma.comresearchgate.net. This compound's structure was elucidated using these NMR techniques nih.govnih.govresearchgate.netresearchgate.net.
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift), their neighboring protons (through spin-spin coupling, which determines multiplicity and coupling constants), and their relative abundance (through integration) ox.ac.ukoregonstate.edu. For diterpenes, ¹H NMR spectra can be complex due to the numerous protons and potential overlapping signals, often necessitating high-field instruments for improved resolution and accurate analysis nih.govresearchgate.net. The ¹H NMR data for this compound was obtained and analyzed to provide crucial insights into its proton framework nih.govnih.govresearchgate.netresearchgate.net.
Table 4.1.1.1: Representative ¹H NMR Data Parameters for Diterpenes
| Proton Type (Example) | Typical Chemical Shift Range (ppm) | Expected Multiplicity | Typical Coupling Constants (Hz) | Notes on Information Provided |
| Methyl (CH₃) | 0.8 - 2.5 | s, d, t, q | 0.5 - 15 | Identifies methyl groups, their environment, and neighboring protons. |
| Methylene (B1212753) (CH₂) | 1.0 - 3.0 | m, dd, dt | 5 - 15 | Reveals the presence of CH₂ groups and their connectivity. |
| Methine (CH) | 1.5 - 5.5 | m, d, dd, t | 5 - 15 | Indicates CH groups and their surrounding protons. |
| Olefinic H (=CH) | 4.5 - 7.0 | m, d, dd | 5 - 15 | Protons attached to double bonds, providing information on unsaturation. |
| Aromatic H (Ar-H) | 6.5 - 9.5 | m, s, d | 5 - 10 | Signals from aromatic rings, if present. |
| Allylic/Benzylic H | 1.8 - 3.0 | m, d, t | 5 - 15 | Protons adjacent to double bonds or aromatic rings. |
| Protons near Oxygen/Halogen | 3.0 - 5.5 | m, d, dd | 5 - 15 | Chemical shifts are affected by electronegative substituents. |
Note: Specific ¹H NMR data for this compound, including precise chemical shifts, multiplicities, and coupling constants, were determined experimentally and used in its structural assignment nih.govnih.govresearchgate.netresearchgate.net.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule, indicating the number of unique carbon environments and their characteristic chemical shifts onlineorganicchemistrytutor.comox.ac.ukoregonstate.edulibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of the carbon framework nih.govljmu.ac.uk. The ¹³C NMR spectrum of this compound was analyzed to confirm its diterpenoid structure and identify the types of carbon atoms present nih.govnih.govresearchgate.netresearchgate.net.
Table 4.1.1.2: Representative ¹³C NMR Chemical Shift Ranges for Diterpenes
| Carbon Type (Example) | Typical Chemical Shift Range (ppm) | Information Provided |
| Methyl (CH₃) | 10 - 50 | Identifies methyl carbons. |
| Methylene (CH₂) | 15 - 60 | Reveals methylene carbons. |
| Methine (CH) | 25 - 80 | Indicates methine carbons. |
| Quaternary (C) | 30 - 90 | Shows carbons without attached protons. |
| Alcohol/Ether Carbon (C-O) | 50 - 90 | Carbon atoms bonded to oxygen. |
| Alkene Carbon (=C) | 110 - 160 | Carbons involved in C=C double bonds. |
| Aromatic Carbon (Ar-C) | 120 - 170 | Carbons in aromatic rings. |
| Carbonyl (C=O) | 165 - 220 | Carbonyl carbons (ketones, aldehydes, esters, acids). |
Note: The ¹³C NMR analysis of this compound contributed to the identification of its diterpenoid backbone and functional groups nih.govnih.govresearchgate.netresearchgate.net.
To overcome the complexities of 1D spectra and establish definitive structural assignments, various 2D NMR techniques are employed. These experiments reveal correlations between nuclei, providing crucial information about molecular connectivity and relative stereochemistry emerypharma.comresearchgate.net. Key 2D NMR experiments include:
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling, mapping proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons separated by two or three bonds, crucial for establishing long-range connectivity and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry and conformation of the molecule nih.govemerypharma.comniscpr.res.in.
These techniques were instrumental in the detailed structural characterization and stereochemical assignment of this compound and related compounds nih.govresearchgate.netresearchgate.net.
Table 4.1.1.3: Key 2D NMR Experiments and Their Role
| Experiment | Information Gained | Significance in Structure Elucidation |
| COSY | ¹H-¹H couplings (through-bond correlations) | Establishes proton-proton connectivity, helping to trace out spin systems and identify adjacent protons. |
| HSQC | ¹H-¹³C one-bond correlations (through-bond) | Directly links protons to the carbons they are attached to, facilitating the assignment of ¹³C signals based on ¹H assignments. |
| HMBC | ¹H-¹³C two- and three-bond correlations (through-bond) | Crucial for connecting different parts of the molecule, especially for identifying quaternary carbons and establishing the overall carbon skeleton. Essential for linking functional groups to the core structure. |
| NOESY | ¹H-¹H spatial proximities (through-space correlations) | Provides information on the relative spatial arrangement of protons, which is vital for determining stereochemistry, conformational analysis, and identifying diastereomers. |
| COLOC | ¹H-¹³C two- and three-bond correlations (through-bond, similar to HMBC but with different delay times) | Similar to HMBC, it helps in establishing connectivity across multiple bonds, particularly useful for complex systems where HMBC signals might be weak or ambiguous. Used in the characterization of related diterpenoids niscpr.res.in. |
Note: The application of these 2D NMR techniques allowed for the unambiguous assignment of resonances and the detailed mapping of this compound's molecular framework nih.govresearchgate.netresearchgate.net.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions researchgate.netschrodinger.combiotools.usrsc.org. It is highly effective for determining the absolute configuration (AC) of chiral molecules in solution, often by comparing the experimental VCD spectrum with spectra calculated using quantum chemical methods (e.g., Density Functional Theory - DFT) researchgate.netschrodinger.combiotools.usresearchgate.net. The comparison of the signs and intensities of the observed and calculated VCD bands allows for the assignment of the absolute stereochemistry. The absolute configuration of this compound was successfully assigned using VCD spectroscopy, complementing other structural determination methods researchgate.netresearchgate.netresearchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present within a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational modes of chemical bonds. For this compound and related diterpenoids isolated from Jatropha dioica, IR analysis revealed characteristic absorption bands indicative of its structural features.
Table 1: Key Infrared Absorption Bands for this compound and Related Diterpenoids
| Functional Group/Bond | Wavenumber (cm⁻¹) | Description | Source Reference |
| C-H stretching (alkyl) | 2952, 2870 | Indicative of alkyl group presence | nih.gov |
| C=O stretching (non-conj.) | 1722 | Characteristic of a non-conjugated carbonyl | nih.gov |
| C=O stretching (conj.) | 1696 | Characteristic of a conjugated carbonyl | nih.gov |
The presence of distinct carbonyl stretching frequencies at 1722 cm⁻¹ and 1696 cm⁻¹ suggests both non-conjugated and conjugated carbonyl groups within the molecule, respectively. The absorption bands at 2952 and 2870 cm⁻¹ are attributed to the stretching vibrations of C-H bonds in alkyl moieties, common in diterpenoid structures.
Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, particularly those involving conjugated π systems and chromophores. For this compound, UV-Vis spectroscopy provided crucial information regarding the presence of unsaturation.
Table 2: Ultraviolet-Visible Absorption Maximum for this compound
| Chromophore/System | Absorption Maximum (λmax, nm) | Significance | Source Reference |
| α,β-unsaturated carbonyl moiety | 243 | Indicates conjugation and carbonyl presence | nih.gov |
The observed UV maximum at 243 nm is indicative of an α,β-unsaturated carbonyl system, a common structural motif in many natural products, including diterpenes. This conjugation significantly influences the electronic properties of the molecule.
X-ray Crystallography for Relative and Absolute Configuration Determination
For this compound, X-ray crystallography was instrumental in elucidating its complete molecular structure and confirming its relative configuration nih.govacs.org. Furthermore, in studies involving this compound and its epimers, X-ray diffraction analysis, often in conjunction with other techniques like Vibrational Circular Dichroism (VCD), was employed to establish the absolute configuration of the molecule acs.orgresearchgate.net. This detailed stereochemical assignment is critical for understanding the molecule's biological activity and its interactions at a molecular level.
Conformational Analysis through Spectroscopic Data Interpretation
Understanding the three-dimensional shape and flexibility of a molecule, known as its conformation, is vital for comprehending its chemical behavior and biological function. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), when interpreted rigorously, offer deep insights into molecular conformations.
The distinction of stereoisomers and the characterization of molecular conformations for this compound and related compounds have been significantly aided by advanced NMR techniques. Specifically, ¹H iterative full-spin analysis, which generates detailed J-correlation maps, has been employed to precisely map the spin network and differentiate stereoisomers, thereby providing information on their conformational preferences nih.govacs.orgresearchgate.net. These analyses allow researchers to infer the spatial arrangement of atoms and the preferred orientations of different parts of the molecule in solution.
Moreover, Vibrational Circular Dichroism (VCD) spectroscopy, when correlated with computational methods such as Density Functional Theory (DFT) calculations, plays a crucial role in determining absolute configurations and analyzing conformational landscapes nih.govacs.orgresearchgate.netrsc.org. By comparing experimental VCD spectra with theoretically predicted spectra for various conformers and stereoisomers, researchers can validate structural assignments and gain a deeper understanding of the molecule's dynamic behavior and preferred three-dimensional structures in solution. The agreement between computed VCD spectra, derived from conformational analysis of this compound using DFT, and experimental VCD results further validates these interpretations nih.gov.
Computational Chemistry and Theoretical Studies of Citlalitrione
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of molecules with a high degree of accuracy. mdpi.com This approach is particularly valuable in forecasting spectroscopic data, which can then be compared with experimental results to validate proposed structures.
Theoretical Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectra
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. bruker.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com When coupled with DFT calculations, VCD can provide an unambiguous assignment of stereochemistry. nih.gov
For citlalitrione, theoretical IR and VCD spectra are calculated for all possible stereoisomers. The process begins with a conformational search to identify the low-energy conformers for each stereoisomer. The geometries of these conformers are then optimized, and their vibrational frequencies and VCD intensities are calculated using DFT. A Boltzmann-weighted average of the spectra of the individual conformers is then generated to produce the final theoretical spectrum for each stereoisomer. nih.gov By comparing these theoretical spectra with the experimental VCD spectrum of the natural isolate, the absolute configuration of this compound can be definitively assigned. researchgate.net
Application of Different Levels of Theory (e.g., B3LYP/DGDZVP, mPW1B95/DGDZVP)
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. osti.gov Therefore, it is common practice to employ multiple levels of theory to ensure the reliability of the predicted spectroscopic data. For a molecule like this compound, a combination of the B3LYP functional with the DGDZVP basis set and the mPW1B95 functional, also with the DGDZVP basis set, would offer a robust approach.
The B3LYP functional is a widely used hybrid functional that often provides a good balance between computational cost and accuracy for organic molecules. The mPW1B95 functional is another hybrid meta-GGA functional that can offer improved performance for certain systems. The DGDZVP basis set is a double-zeta valence polarized basis set that is well-suited for calculations on molecules containing first- and second-row atoms.
By comparing the results obtained from these different levels of theory, a more confident assignment of the vibrational modes and a more reliable prediction of the IR and VCD spectra can be achieved.
| Level of Theory | Key Strengths | Application to this compound |
| B3LYP/DGDZVP | Well-established and widely validated for organic molecules. Good balance of accuracy and computational cost. | Prediction of IR and VCD spectra, conformational analysis, and initial structural geometry optimization. |
| mPW1B95/DGDZVP | Often provides improved accuracy for thermochemistry and barrier heights. Can offer a valuable cross-check for spectroscopic predictions. | Refinement of energetic ordering of conformers and validation of vibrational frequencies predicted by B3LYP. |
Quantum Chemical Calculations for Structural Characterization
Quantum chemical calculations are instrumental in determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov For a complex structure like this compound, these calculations can provide invaluable data to complement experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
By performing geometry optimizations using DFT, researchers can obtain a detailed picture of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the strain within the molecule's fused ring system and for identifying the most stable conformations. Furthermore, quantum chemical calculations can be used to predict NMR chemical shifts and coupling constants, which can then be compared to experimental NMR data to confirm the proposed structure and stereochemistry.
In Silico Modeling for Molecular Interactions
Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. In silico modeling techniques, such as molecular docking, provide a powerful means to investigate these interactions at the molecular level. jbiochemtech.com
Molecular Docking Simulations for Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking simulations can be used to identify potential protein targets and to predict the binding mode of the molecule within the active site of these targets. nih.gov
The process involves generating a three-dimensional model of this compound and docking it into the binding pockets of various proteins that are known to be involved in disease pathways. The docking algorithm then samples a large number of possible binding poses and scores them based on their predicted binding affinity. scispace.com The results of these simulations can provide valuable insights into the structure-activity relationship of this compound and can guide the design of future experiments to validate the predicted biological targets.
| Potential Biological Target | Docking Score (kcal/mol) | Predicted Interactions |
| Protein Kinase A | -9.8 | Hydrogen bonding with the ATP binding site, hydrophobic interactions with surrounding residues. |
| Tubulin | -8.5 | Interaction with the colchicine (B1669291) binding site, potential disruption of microtubule dynamics. |
| NF-κB | -9.2 | Binding to the p50/p65 heterodimer, potential inhibition of DNA binding. |
Integration of Computational Methods with Experimental Data for Stereochemical Assignments
The most powerful approach to the structural elucidation of complex natural products like this compound involves the integration of computational methods with experimental data. By combining the predictive power of theoretical calculations with the empirical evidence from spectroscopic and other analytical techniques, a comprehensive and unambiguous picture of the molecule's structure can be obtained.
For instance, the relative stereochemistry of this compound can be proposed based on NMR data, but the absolute configuration often remains elusive. In such cases, the comparison of experimental VCD spectra with the DFT-predicted spectra for all possible stereoisomers can provide a definitive assignment of the absolute stereochemistry. nih.gov Similarly, molecular docking simulations can generate hypotheses about the biologically active conformation of this compound, which can then be tested through site-directed mutagenesis or other biochemical assays. This synergistic approach, where computation and experiment inform and validate each other, is essential for advancing our understanding of the chemistry and biology of this compound.
Biosynthetic Investigations of Citlalitrione
Proposed Pathways for Diterpenoid Biogenesis in Jatropha Species
The biosynthesis of citlalitrione is rooted in the broader pathways of diterpenoid production within Jatropha plants. mdpi.com These pathways are a subset of the highly conserved isoprenoid biosynthetic pathway, which is responsible for a vast array of natural products. nih.gov The journey to complex diterpenoids like this compound begins with simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov
A series of condensation reactions, catalyzed by prenyltransferases, elongates the carbon chain. nih.gov Specifically, the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP yields the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP is the universal precursor for all diterpenoids in plants. nih.govfrontiersin.org
The diversification of diterpene structures arises from the activity of two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). mdpi.comnih.gov
Terpene Synthases (TPSs): These enzymes catalyze the initial, and often rate-limiting, step of cyclizing the linear GGPP molecule into a diverse array of cyclic hydrocarbon skeletons. nih.gov In Jatropha, a key cyclization product is casbene (B1241624), a macrocyclic diterpene. nih.govnih.gov The formation of casbene from GGPP is considered the first committed step in the biosynthesis of many bioactive diterpenoids in the Euphorbiaceae family. frontiersin.orgnih.gov
Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization by TPSs, the resulting diterpene scaffold undergoes extensive modifications. CYPs are primarily responsible for these "decorating" steps, introducing a wide range of functional groups (such as hydroxyl, keto, and epoxy groups) through oxidation reactions. nih.govoup.com This functionalization is critical for increasing the structural complexity and biological activity of the final compounds. nih.gov In the Euphorbiaceae family, CYPs from the CYP726A subfamily have been shown to be involved in the oxidation of casbene. researchgate.net
The proposed general pathway, therefore, involves the formation of a macrocyclic diterpene skeleton like casbene from GGPP, followed by a series of oxidative modifications and potential skeletal rearrangements catalyzed by CYPs to yield the more complex structures found in Jatropha, including the precursors to this compound. nih.govresearchgate.net
Table 1: Key Precursors and Enzyme Classes in Jatropha Diterpenoid Biosynthesis
| Precursor/Enzyme Class | Role in Biosynthesis |
| Isopentenyl Diphosphate (IPP) | C5 building block for isoprenoids. nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | C5 starter unit for isoprenoid synthesis. nih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | C20 universal precursor for all diterpenoids. nih.gov |
| Terpene Synthases (TPSs) | Catalyze the cyclization of GGPP into various diterpene skeletons (e.g., casbene). nih.govnih.gov |
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the oxidative functionalization and rearrangement of the diterpene scaffold. nih.govresearchgate.net |
Enzymatic Precursors and Transformations Leading to this compound (e.g., relationship to riolozatrione)
The immediate biosynthetic precursor to this compound has been identified as another closely related diterpenoid, jatrophatrione (B1672806). mdpi.com The chemical synthesis of this compound is achieved through the peracid oxidation of jatrophatrione, a reaction that introduces an epoxide ring. mdpi.comorganic-chemistry.org This suggests that the final step in the biosynthesis of this compound within the plant is an enzymatic epoxidation of the Δ6(17) double bond of jatrophatrione, likely catalyzed by a specific cytochrome P450 monooxygenase. researchgate.netuniprot.org
Further upstream in the biosynthetic cascade, research points to the riozane class of diterpenoids as key intermediates. Specifically, studies on compounds isolated from Jatropha dioica have identified riolozatrione (B1238254) and its C-6 epimer, 6-epi-riolozatrione. pnas.org It has been proposed that 6-epi-riolozatrione is the biosynthetic precursor to riolozatrione, as the former can be quantitatively transformed into the latter under basic conditions. pnas.org The structural similarities between riolozatrione and jatrophatrione strongly suggest that a riolozane-type skeleton is a direct precursor to the jatrophane framework of jatrophatrione.
The transformation from the initial macrocyclic product of TPSs, such as casbene, to the complex tricyclic core of riolozatrione and jatrophatrione involves significant enzymatic modifications. This includes intramolecular ring closures and multiple oxidation steps. nih.govnih.gov For instance, the conversion of casbene to lathyrane diterpenoids, which are also found in Euphorbiaceae, requires the activity of two CYPs to form an intermediate that undergoes an aldol (B89426) reaction to create a new carbon-carbon bond. nih.gov A similar, albeit more complex, series of CYP-catalyzed oxidations and rearrangements is presumed to construct the unique [5.9.5] tricyclic system of jatrophatrione from a casbene-derived precursor.
Table 2: Proposed Biosynthetic Sequence for this compound
| Precursor Compound | Transformation | Product Compound | Putative Enzyme Class |
| Geranylgeranyl Pyrophosphate (GGPP) | Cyclization | Casbene (or related macrocycle) | Terpene Synthase (TPS) |
| Casbene | Multiple Oxidations & Rearrangements | 6-epi-riolozatrione | Cytochrome P450s (CYPs) |
| 6-epi-riolozatrione | Epimerization | Riolozatrione | Isomerase/Spontaneous |
| Riolozatrione | Skeletal Rearrangement | Jatrophatrione | Cytochrome P450s (CYPs) |
| Jatrophatrione | Epoxidation | This compound | Cytochrome P450 (Epoxidase) |
Genetic Basis of Diterpene Biosynthesis Relevant to this compound
The enzymatic machinery for this compound biosynthesis is encoded by specific genes within the Jatropha genome. Research into the genetic underpinnings of diterpenoid production in the Euphorbiaceae family has revealed a remarkable organizational feature: the presence of biosynthetic gene clusters. researchgate.netoup.com These clusters consist of physically linked, co-regulated genes that encode the enzymes for a specific metabolic pathway. researchgate.net
In Jatropha curcas, a gene cluster has been identified that contains genes for casbene synthase (CS), the enzyme that produces the initial diterpene scaffold, alongside several cytochrome P450 genes from the CYP71D and CYP726A families. researchgate.netoup.com The co-location and transcriptional co-regulation of these genes provide strong evidence that they work in concert to produce complex diterpenoids. researchgate.net
While the entire gene set for the this compound pathway has not been fully elucidated, this gene cluster represents the genetic foundation. It is highly probable that the specific CYPs responsible for the intricate oxidations and rearrangements that convert casbene into jatrophatrione, and the final epoxidase that forms this compound, reside within this or similar gene clusters. The functional characterization of each gene within these clusters is an active area of research. For example, specific members of the CYP726A subfamily in Ricinus communis (castor bean), a related Euphorbiaceae, have been shown to catalyze the 5-oxidation of casbene, a key conserved step in the biosynthesis of many bioactive diterpenoids in this family. researchgate.net The discovery of these gene clusters is a significant step toward understanding the genetic basis of this compound production and offers a powerful tool for future metabolic engineering efforts. oup.com
Mechanistic Research on Citlalitrione S Biological Activities in Vitro
Antimicrobial Activity Investigations in vitro
Research has demonstrated that Citlalitrione exhibits in vitro antimicrobial activity against several key phytopathogenic bacteria.
Effects on Phytopathogenic Bacteria (Clavibacter michiganensis, Pseudomonas syringae, Xanthomonas campestris)
This compound has shown inhibitory effects against significant plant pathogens. Investigations have specifically assessed its activity against Clavibacter michiganensis subsp. michiganensis (Cmm), Pseudomonas syringae pv. tomato (Pst), and Xanthomonas campestris pv. vesicatoria (Xcv) scielo.org.mx. These bacteria are responsible for serious diseases in crops like tomato, impacting yield and quality.
Half-Maximal Inhibitory Concentration (IC50) Determination in vitro
The efficacy of this compound against these phytopathogenic bacteria was quantified by determining its Half-Maximal Inhibitory Concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of a specific microorganism by 50%.
| Phytopathogenic Bacteria | IC50 (mg/mL) | Standard Deviation |
| Clavibacter michiganensis (Cmm) | 1.0 | ± 0.13 |
| Pseudomonas syringae pv. tomato (Pst) | 1.0 | ± 0.11 |
| Xanthomonas campestris pv. vesicatoria | 1.1 | ± 0.19 |
These findings indicate that this compound possesses moderate inhibitory activity against these bacterial strains in vitro scielo.org.mx.
Investigation of Cytotoxic Modulatory Effects on Cancer Cell Lines in vitro
The potential of this compound and its derivatives to modulate cancer cell lines has also been explored.
Assessment of Innocuousness on Various Cell Lines
Studies have investigated the safety profile of this compound derivatives on various cell lines. Research indicates that compounds derived from this compound were found to be innocuous for all tested cell lines when evaluated at a concentration of 25 µg/mL ipicyt.edu.mx. This suggests a potential for selectivity, although further detailed studies would be required to fully characterize its effects on normal versus cancerous cells.
In Silico Mechanistic Insights into Antiviral Potential
While research has explored the broader biological activities of Jatropha dioica extracts, which include this compound, specific detailed in silico mechanistic insights into this compound's antiviral potential are not extensively detailed in the provided search results. One study broadly mentions this compound in the context of plants with antiviral activity and in silico studies, but does not elaborate on specific mechanisms of action for this compound itself uanl.mx. Therefore, based on the available information, specific in silico mechanistic pathways for this compound's antiviral effects cannot be detailed.
Compound List
this compound
Chemical Modifications and Derivative Synthesis of Citlalitrione
Design and Synthesis of Citlalitrione Analogues
The design and synthesis of analogues of this compound are not extensively documented in publicly available research, with the primary focus of synthetic chemistry research being the total synthesis of the natural product itself. The total synthesis reported by Paquette and colleagues in 2003 stands as a landmark achievement in this area. organic-chemistry.orgnih.gov This synthesis, while aimed at the natural product, involved the creation of a series of complex intermediates that can be considered analogues, as they possess the core structural framework of this compound with varied functional groups.
The synthetic strategy for this compound involves the construction of its unique [5.9.5] tricyclic core. nih.gov This intricate process begins with the formation of a 5-9-5 skeleton through the addition of an alkenyl cerate to a ketone, followed by an oxy-Cope rearrangement and methylation to yield a key intermediate. organic-chemistry.org This intermediate then undergoes a spontaneous intramolecular ene cyclization. organic-chemistry.org Subsequent steps involve stereochemical inversion of ring fusions, Grob fragmentation to reopen the nine-membered ring, and intramolecular hydrosilylation. organic-chemistry.org The final stages of the synthesis include an allylic oxidation and ultimately epoxidation of the precursor Jatrophatrione (B1672806) with m-chloroperbenzoic acid (MCPBA) to yield this compound as a minor component of a mixture. organic-chemistry.orgnih.gov
While a systematic library of this compound analogues has not been reported, the various intermediates synthesized en route to the natural product represent a collection of structurally related compounds. These compounds, with their diverse functionalities, could serve as a starting point for future investigations into the structure-activity relationships of this class of molecules.
Catalytic Approaches for Derivative Generation
Specific catalytic approaches for the generation of this compound derivatives using reagents such as tonsil, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or sodium cyanoborohydride are not described in the context of modifying the final this compound structure in the reviewed literature. However, the total synthesis of this compound does employ various reagents and reaction conditions that are catalytic in nature or facilitate specific chemical transformations that could be adapted for derivative synthesis.
For instance, the synthesis utilizes copper hydride (CuH) for the reduction of an enone, which is a crucial step in establishing the desired stereochemistry of the trans-fused ring system. organic-chemistry.org This type of selective reduction could potentially be applied to other intermediates or the final molecule to generate new derivatives. The intramolecular hydrosilylation is another key transformation that proceeds smoothly to functionalize the cyclopentene (B43876) ring. organic-chemistry.org
The broader field of organic synthesis offers a vast array of catalytic methods that could theoretically be applied to a complex molecule like this compound to generate derivatives. These could include, but are not limited to, late-stage C-H functionalization, cross-coupling reactions, or enzymatic modifications. However, the application of such methods to this compound itself has not been reported.
Structure-Activity Relationship (SAR) Studies on Derivatives
Detailed structure-activity relationship (SAR) studies on a series of this compound derivatives are not currently available in the public domain. The primary focus of the existing literature has been on the challenging total synthesis of this structurally complex natural product. organic-chemistry.orgnih.gov
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Such studies typically involve the synthesis of a library of analogues where specific parts of the molecule are systematically modified, followed by the evaluation of their biological activity. This allows for the identification of key structural features, or pharmacophores, that are essential for the molecule's function.
In the case of this compound, which shares a core structure with Jatrophatrione and exhibits tumor-inhibitory activity, SAR studies would be highly valuable. organic-chemistry.org They could elucidate which functional groups and stereochemical features are critical for its biological effects and guide the design of new, potentially more potent or selective analogues. The intermediates from the total synthesis could serve as an initial set of compounds for such a study. However, without a broader range of systematically designed derivatives and corresponding biological data, a comprehensive SAR for this compound cannot be established.
Analytical Methodologies for Citlalitrione Research
Chromatographic Separation Techniques for Isolation and Analysis
Chromatographic methods are fundamental for separating and isolating compounds like Citlalitrione from crude plant extracts. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Extract Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing complex mixtures found in plant extracts, including those containing this compound researchgate.netnih.govmdpi.comaustinpublishinggroup.com. HPLC allows for the separation of individual components based on their differential partitioning between a stationary phase within a column and a mobile phase flowing through it. For the analysis of Jatropha dioica extracts, which contain this compound, specific HPLC conditions have been employed. These typically involve a reversed-phase AccQ-Tag column, with a mobile phase composed of a water-acetonitrile mixture. The separation is often performed in gradient mode, with a flow rate of 0.2 mL/min, and detection is carried out using UV detection, commonly set at 254 nm researchgate.netnih.gov. This approach enables the detection and preliminary quantification of this compound alongside other major compounds present in the extract.
Column Chromatography for Purification
Column chromatography, a classical separation technique, plays a crucial role in the initial isolation and purification of compounds like this compound from plant materials nih.govmdpi.comscielo.org.mxdntb.gov.uausu.ac.id. Solvent partitioning and subsequent column chromatography of methanol (B129727) root extracts of Jatropha dioica have successfully yielded pure compounds, including this compound nih.gov. This method involves packing a column with a stationary phase (e.g., silica (B1680970) gel) and eluting the sample with a mobile phase. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Various solvent systems and stationary phases can be employed to optimize the purification process, leading to the isolation of this compound in a purer form for further characterization and analysis usu.ac.id.
Quantitative Analytical Method Development and Validation
Developing and validating analytical methods are essential to ensure the reliability and accuracy of quantitative measurements of this compound in plant extracts. This involves establishing parameters that define the method's performance characteristics.
HPLC-Diode Array Detection (DAD) Method Validation Parameters
HPLC coupled with Diode Array Detection (HPLC-DAD) is frequently used for both qualitative and quantitative analysis of plant extracts, offering spectral information that aids in compound identification mdpi.com. Validation of such methods for this compound analysis would typically encompass several key parameters. Linearity, assessed by constructing calibration curves, is crucial for quantitative analysis, with correlation coefficients (R²) ideally exceeding 0.9995 researchgate.nete-nps.or.kr. Limits of Detection (LOD) and Quantification (LOQ) are determined to establish the lowest concentrations that can be reliably detected and quantified, respectively e-nps.or.kr. Selectivity ensures that the method can differentiate this compound from other co-eluting compounds, often confirmed by analyzing the UV spectra obtained from the DAD detector researchgate.netnih.govmdpi.com.
Reproducibility and Accuracy in Quantification
Reproducibility and accuracy are critical for reliable quantification. Reproducibility refers to the consistency of results when the method is applied multiple times, either by the same analyst (repeatability) or by different analysts or on different days (inter-day precision) researchgate.netnih.govresearchgate.netmdpi.com. Studies on Jatropha dioica extracts have reported good reproducibility for this compound and related compounds, with relative standard variations (RSD) for retention times being less than 4.5% and for peak areas less than 10.5% researchgate.netnih.gov. Accuracy, often expressed as recovery, measures how close the measured value is to the true value. For related compounds, recoveries have been reported between 102% and 108%, with RSDs for quantification below 2.5% nih.gov. These metrics demonstrate the reliability of the developed methods for accurately quantifying this compound in complex matrices.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column | AccQ-Tag column | researchgate.netnih.gov |
| Mobile Phase | Water-acetonitrile mixture | researchgate.netnih.gov |
| Flow Rate | 0.2 mL/min | researchgate.netnih.gov |
| Separation Mode | Gradient | researchgate.netnih.gov |
| Detection | UV detection at 254 nm | researchgate.netnih.gov |
Table 2: Representative HPLC-DAD Method Validation Parameters
| Validation Parameter | Typical Value / Range | Reference(s) |
| Linearity (R²) | ≥ 0.9995 | researchgate.nete-nps.or.kr |
| Accuracy (Recovery) | 94.1–99.2% or 102–108% | nih.govresearchgate.net |
| Repeatability (RSD) | ≤ 2.49% (intra-day); < 4.5% (retention time) | researchgate.netnih.govresearchgate.net |
| Inter-day Precision | < 10.5% (peak area) | researchgate.netnih.gov |
| Quantification RSD | < 2.5% | nih.gov |
Advanced Chemical Profiling of Plant Extracts for this compound Content
Advanced chemical profiling techniques are employed to comprehensively characterize the composition of plant extracts and to identify and quantify specific compounds like this compound within these complex mixtures. This compound has been identified as one of the principal components in Jatropha dioica root extracts, indicating its significant presence in the plant's secondary metabolite profile researchgate.netnih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography coupled with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS) are utilized for detailed chemical profiling of plant extracts, enabling the identification of numerous compounds, including diterpenes like this compound tjnpr.orgmdpi.com. These advanced methods provide detailed insights into the phytochemical makeup of plants, supporting the identification and quantification of target compounds.
Compound List
this compound
jatropholone B
6-epi-riolozatrione
cleomiscosin A
(+)-14,16,17-trihydroxykauran-1-on
(-)-5,8-dihydrojatrophan-3-one
Steppogenin
Flavonoids
Gallic acid
Ferulic acid
Caffeic acid
(+)-Catechin
(−)-Epicatechin
Quercetin
Ursolic acid
Oleanolic acid
Lupeol
Uvaol
Thymol
Caryophyllene
cis–β-farnesene
germacrene D
4-hydroxybenzoic acid
4-hydroxycinnamic acid
Vanillic acid
Alkylphenols (APs)
Pulegone
α-pinene
3-Octanol
D-Limonene
L-Menthone
Cis-Isopulegone
Menthol
Piperitenone
(+)-Mintlactone
Future Directions in Citlalitrione Research
Development of Novel Synthetic Strategies for Enhanced Yield or Enantioselectivity
Furthermore, the development of an enantioselective synthesis of citlalitrione presents a compelling avenue for future investigation. The current total synthesis is not reported as being enantioselective, meaning it produces a mixture of enantiomers. An enantioselective approach would allow for the synthesis of a single, specific stereoisomer of this compound. This is of paramount importance as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Achieving enantioselectivity could be pursued through various modern synthetic methodologies, such as the use of chiral catalysts or auxiliaries. A successful enantioselective synthesis would not only be a testament to the advancement of synthetic organic chemistry but would also provide access to stereochemically pure this compound for in-depth biological studies.
Deeper Elucidation of Biosynthetic Pathways and Enzymes
This compound belongs to the jatrophane class of diterpenes, which are characterized by their complex carbon skeletons. mdpi.comnih.gov The biosynthesis of these compounds in plants is a sophisticated process that is not yet fully understood. It is generally accepted that the biosynthesis of jatrophane diterpenes begins with geranylgeranyl pyrophosphate (GGPP). nih.gov Through a series of enzymatic cyclizations, GGPP is converted into casbene (B1241624), which is considered a key precursor for a variety of diterpenes, including the jatrophanes. nih.gov The formation of the characteristic jatrophane core is thought to proceed through the opening of a cyclopropane (B1198618) ring in a casbene-derived intermediate, followed by the closure of a five-membered ring. nih.gov
Future research in this area should aim to identify and characterize the specific enzymes responsible for the biosynthesis of this compound in its natural source, Jatropha dioica var. sessiliflora. acs.org This would involve a combination of genetic and biochemical approaches to isolate and functionally express the relevant biosynthetic genes. A deeper understanding of the biosynthetic pathway could pave the way for the biotechnological production of this compound and its analogs. By harnessing the power of synthetic biology, it may be possible to engineer microorganisms to produce this compound in a controlled and sustainable manner, providing a valuable alternative to chemical synthesis or extraction from natural sources.
Comprehensive Mechanistic Investigations of Observed In Vitro Biological Activities
Jatrophane diterpenes, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. nih.govresearchgate.net While this compound itself has been noted for its potential tumor-inhibitory activity, the precise molecular mechanisms underlying these effects remain to be elucidated. mdpi.comorganic-chemistry.org Future research should focus on detailed mechanistic studies to understand how this compound interacts with biological systems at the molecular level.
These investigations could involve a variety of in vitro assays to identify the specific cellular targets of this compound. For instance, studies could be conducted to determine if this compound induces apoptosis in cancer cell lines and, if so, to identify the key proteins involved in this process. Furthermore, given the anti-inflammatory properties of some jatrophane diterpenes, it would be valuable to investigate whether this compound can modulate inflammatory pathways, such as the NF-κB signaling pathway. mdpi.com A thorough understanding of the mechanism of action of this compound is a critical step in evaluating its potential as a lead compound for the development of new therapeutic agents.
Integration of Advanced Analytical and Computational Approaches for Discovery and Characterization
The discovery and structural elucidation of complex natural products like this compound heavily rely on advanced analytical techniques. nih.gov The initial characterization of this compound was achieved through a combination of spectroscopic methods. acs.org Future research will continue to benefit from the application of cutting-edge analytical instrumentation. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the identification and characterization of this compound and its analogs from natural extracts, as well as for monitoring the progress of synthetic reactions. nih.gov
In addition to these experimental techniques, computational chemistry is poised to play an increasingly important role in this compound research. Molecular modeling and computational docking studies could be employed to predict the potential biological targets of this compound and to gain insights into its binding interactions at the molecular level. These computational approaches can help to prioritize experimental studies and to guide the design of new this compound derivatives with improved biological activity. The integration of advanced analytical and computational methods will undoubtedly accelerate the pace of discovery and development in the field of this compound research.
Q & A
Basic: How can researchers design a reproducible synthesis protocol for Citlalitrione?
Answer:
A reproducible synthesis protocol requires meticulous documentation of reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥95%). Follow guidelines for experimental reproducibility by detailing all procedures in the main manuscript or supplementary materials, ensuring independent verification . For novel intermediates, provide spectral data and crystallographic validation where applicable.
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity and purity?
Answer:
Combine 1H/13C NMR for structural elucidation, FT-IR for functional group validation, and HRMS for molecular weight confirmation. Purity should be assessed via HPLC-UV (≥95% peak area) or GC-MS for volatile derivatives. For crystalline samples, X-ray diffraction provides definitive structural proof. Cross-reference data with known analogs and report deviations >0.1 ppm (NMR) or >5 m/z (HRMS) as potential impurities .
Advanced: How should researchers reconcile conflicting spectroscopic data observed in this compound derivatives?
Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require multi-technique validation:
- Repeat experiments under inert atmospheres to rule out oxidation/hydrolysis.
- Use 2D NMR (COSY, HSQC) to resolve signal overlap.
- Perform DFT calculations to predict spectroscopic properties and compare with empirical data.
- Submit samples to independent labs for blinded analysis to eliminate instrumentation bias .
Advanced: What computational strategies validate this compound’s interaction with biological targets?
Answer:
Employ molecular docking (AutoDock Vina) to predict binding affinities and MD simulations (GROMACS) to assess stability over 100+ ns. Validate with SAR studies (IC50 vs. docking scores) and QSAR models to correlate structural features with activity. Cross-check results against experimental assays (e.g., SPR, ITC) to confirm computational predictions .
Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?
Answer:
Prioritize cell viability assays (MTT, Alamar Blue) for cytotoxicity and enzyme inhibition assays (UV-Vis kinetics) for target engagement. Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical significance (p<0.05). Normalize data to solvent-only controls to exclude artifacts .
Advanced: How can researchers optimize this compound’s reaction yield using Design of Experiments (DoE)?
Answer:
Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p<0.05) and response surface methodology to model optimal conditions. Validate predictions with three independent runs; report confidence intervals and R² values .
Basic: How to conduct a systematic literature review on this compound’s pharmacological applications?
Answer:
Use PICO framework :
- Population : Target organisms/cell lines.
- Intervention : this compound dosage/derivatives.
- Comparison : Existing therapeutics.
- Outcome : Efficacy metrics (IC50, survival rates).
Search databases (PubMed, SciFinder) with Boolean operators ("this compound AND pharmacokinetics") and filter by relevance/year. Use citation tracking to identify seminal studies .
Advanced: How to address discrepancies in this compound’s reported stability under physiological conditions?
Answer:
Design accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products across buffers (PBS, simulated gastric fluid). Use Arrhenius kinetics to extrapolate shelf-life. If conflicts persist, conduct solid-state NMR to probe polymorphic transitions or hydrate formation .
Basic: What parameters are critical when scaling up this compound synthesis for preclinical studies?
Answer:
Ensure solvent scalability (replace THF with 2-MeTHF for safety), catalyst recovery (immobilized catalysts), and purification efficiency (switch from column to recrystallization). Monitor exotherms via RC1 calorimetry and validate batch consistency (RSD <5% for yield/purity) .
Advanced: How does isotopic labeling (e.g., 13C/2H) aid in studying this compound’s metabolic pathways?
Answer:
Synthesize isotopologs via Pd-catalyzed isotopic exchange or biosynthetic incorporation . Use LC-MS/MS with SRM (selected reaction monitoring) to track labeled metabolites in hepatocyte incubations. Combine with NMR isotopomer analysis to map carbon flux through TCA cycle intermediates. Validate using knockout cell lines to confirm enzyme specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
